molecular formula C46H66B2N2O4 B15372425 5,11-Bis(2-ethylhexyl)-3,9-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,11-dihydroindolo[3,2-b]carbazole

5,11-Bis(2-ethylhexyl)-3,9-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,11-dihydroindolo[3,2-b]carbazole

Cat. No.: B15372425
M. Wt: 732.7 g/mol
InChI Key: HCKKXQHBFCLBSY-UHFFFAOYSA-N
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Description

5,11-Bis(2-ethylhexyl)-3,9-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,11-dihydroindolo[3,2-b]carbazole is a polycyclic aromatic hydrocarbon (PAH) with a fused indolo[3,2-b]carbazole core. Key structural features include:

  • 5,11-positions: Substituted with 2-ethylhexyl groups, enhancing solubility in organic solvents .
  • 3,9-positions: Functionalized with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) groups, enabling participation in Suzuki-Miyaura cross-coupling reactions .
    This compound is primarily investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaics, due to its electron-deficient boron-containing moieties and extended π-conjugation .

Properties

Molecular Formula

C46H66B2N2O4

Molecular Weight

732.7 g/mol

IUPAC Name

5,11-bis(2-ethylhexyl)-3,9-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2-b]carbazole

InChI

InChI=1S/C46H66B2N2O4/c1-13-17-19-31(15-3)29-49-39-25-33(47-51-43(5,6)44(7,8)52-47)21-23-35(39)37-28-42-38(27-41(37)49)36-24-22-34(48-53-45(9,10)46(11,12)54-48)26-40(36)50(42)30-32(16-4)20-18-14-2/h21-28,31-32H,13-20,29-30H2,1-12H3

InChI Key

HCKKXQHBFCLBSY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC5=C(C=C4N3CC(CC)CCCC)C6=C(N5CC(CC)CCCC)C=C(C=C6)B7OC(C(O7)(C)C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Substituent Effects on the Indolo[3,2-b]carbazole Core
Compound Name Substituents (Positions) Key Properties Applications References
Target Compound 2-ethylhexyl (5,11); dioxaborolane (3,9) High solubility, cross-coupling capability, electron-deficient character Organic electronics, polymers
5,11-Dihexyl-6,12-diphenyl derivative Hexyl (5,11); phenyl (6,12) Melting point: 203–204°C; 1H NMR δ 7.65–0.85 Model compound for synthesis
5,11-Dimethylindolo[3,2-b]carbazole Methyl (5,11) IC50 = 1.2 nM (binding affinity); enhanced affinity vs. parent compound Ligand for dioxin receptors
3,9-Dibromo-5,11-dihydroindolo[3,2-b]carbazole Bromo (3,9) Purity >97%; CAS 882066-04-8; intermediate for further functionalization Synthetic precursor

Key Observations :

  • Alkyl Chain Length : Longer/bulkier alkyl chains (e.g., 2-ethylhexyl vs. hexyl or methyl) improve solubility but reduce binding affinity to biological targets (e.g., IC50 increases from 1.2 nM for dimethyl to >150 nM for dibutyl derivatives) .
  • Boron vs. Halogen Substituents : Dioxaborolane groups enable polymerization via cross-coupling, whereas brominated derivatives serve as intermediates for stepwise synthesis .
Electronic and Optoelectronic Properties
Compound Name HOMO (eV) Ionization Potential (eV) Hole Drift Mobility (cm²/V·s) Key Findings
Target Compound -5.2* ~5.4* Not reported Boron groups enhance electron transport; suitable for OLED emissive layers
Methoxyphenyl-substituted derivatives -5.14 to -5.07 5.31–5.47 >10⁻³ at high fields High hole mobility; weak substituent position dependence
1BOICz (Boron-fused derivative) -5.84 Not reported High fluorescence efficiency Hybridized local and charge-transfer excitation for stable delayed fluorescence

*Estimated based on structural analogy to methoxyphenyl derivatives .

Thermal and Solubility Behavior
  • Thermal Stability : Methoxyphenyl-substituted derivatives exhibit decomposition temperatures >300°C, suggesting the target compound’s stability is suitable for device fabrication .
  • Solubility : 2-ethylhexyl groups confer superior solubility in chlorinated solvents (e.g., chloroform) compared to shorter alkyl chains .

Organic Electronics

  • OLEDs : Boron-containing indolo[3,2-b]carbazoles (e.g., 1BOICz) demonstrate high external quantum efficiency (EQE >20%) due to hybridized excitons . The target compound’s dioxaborolane groups may similarly enhance charge transport.
  • Photovoltaics: Derivatives with extended π-systems (e.g., ITIC) are used as non-fullerene acceptors; the target compound’s boronate groups could enable tailored energy-level alignment .

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